2,2-Dimethylglutaric acid (2,2-DMGA) is a dicarboxylic acid found naturally in celery (Apium graveolens) []. While research into its applications is ongoing, here are some areas where it has been explored:
2,2-DMGA is a metabolite of several compounds, including the amino acid L-isoleucine. Studies have investigated its role in various metabolic pathways, including its potential involvement in branched-chain amino acid metabolism disorders [].
Some research suggests that 2,2-DMGA levels in urine may serve as a biomarker for certain medical conditions, such as diabetic ketoacidosis and maple syrup urine disease. However, more research is needed to validate its efficacy as a diagnostic tool [, ].
Studies have explored the potential effects of 2,2-DMGA on plant growth and development. Some research suggests it may play a role in root formation and stress tolerance in plants [].
2,2-Dimethylglutaric acid is a dicarboxylic acid with the molecular formula and a molecular weight of approximately 160.17 g/mol. It is also known by several synonyms, including alpha,alpha-dimethylglutaric acid and pentanedioic acid, 2,2-dimethyl-. The compound appears as a white to almost white crystalline powder and has a melting point in the range of 82-86 °C. Its solubility in water is notable as it hydrolyzes when in contact with it .
The structure of 2,2-dimethylglutaric acid features two carboxyl groups (-COOH) at each end of a five-carbon chain, with two methyl groups attached to the second carbon. This unique arrangement contributes to its chemical properties and reactivity.
Research indicates that 2,2-dimethylglutaric acid may exhibit biological activity related to metabolic processes. It is known to be involved in certain metabolic pathways and can serve as a substrate for various enzymes. While specific biological effects are not extensively documented, its structural similarity to other dicarboxylic acids suggests potential roles in metabolic regulation and energy production .
Several methods are employed for the synthesis of 2,2-dimethylglutaric acid:
2,2-Dimethylglutaric acid serves various applications across multiple fields:
Several compounds are structurally similar to 2,2-dimethylglutaric acid, which allows for comparative analysis:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Glutaric Acid | C5H8O4 | A straight-chain dicarboxylic acid with no methyl groups. |
3-Methylglutaric Acid | C7H12O4 | Contains a methyl group on the third carbon instead of the second. |
1,1-Dimethylsuccinic Acid | C6H10O4 | Similar structure but with two methyl groups on the first carbon. |
2-Ethylsuccinate | C6H10O4 | Contains an ethyl group instead of methyl groups on the second carbon. |
Uniqueness: The presence of two methyl groups at the second position distinguishes 2,2-dimethylglutaric acid from these similar compounds, affecting its reactivity and applications in organic synthesis.
2,2-Dimethylglutaric acid is an alpha,omega-dicarboxylic acid characterized by the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 grams per mole [1] [2] [3]. The compound represents a branched-chain dicarboxylic acid featuring two carboxyl functional groups (-COOH) positioned at the terminal ends of a five-carbon backbone, with two methyl groups substituted at the second carbon position [2] [4]. The systematic name for this compound is pentanedioic acid, 2,2-dimethyl-, reflecting its structural relationship to glutaric acid with the addition of two methyl substituents [4] [6].
The molecular structure exhibits a linear carbon chain arrangement where the central carbon atom (C-2) bears two methyl groups, creating a quaternary carbon center [1] [2]. This substitution pattern distinguishes it from other glutaric acid derivatives and significantly influences its chemical properties and reactivity . The International Union of Pure and Applied Chemistry Standard InChI Key is BTUDGPVTCYNYLK-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [4] [6] [7].
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(O)CCC(C(=O)O)(C)C, which clearly illustrates the connectivity between atoms and the positioning of functional groups [2] [7]. The compound contains a total of seven carbon atoms, twelve hydrogen atoms, and four oxygen atoms, with the oxygen atoms exclusively associated with the two carboxylic acid functional groups [1] [3] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₂O₄ | [1] [2] [3] |
Molecular Weight | 160.17 g/mol | [1] [2] [3] |
CAS Registry Number | 681-57-2 | [1] [2] [3] |
InChI Key | BTUDGPVTCYNYLK-UHFFFAOYSA-N | [4] [6] [7] |
SMILES Notation | O=C(O)CCC(C(=O)O)(C)C | [2] [7] |
2,2-Dimethylglutaric acid exhibits achiral characteristics due to the symmetrical arrangement of its molecular structure [9]. The compound contains no defined stereocenters, resulting in zero stereogenic centers and consequently no optical activity [9]. This stereochemical configuration classifies the molecule as having no enantiomeric forms, with the stereochemistry designation listed as achiral in comprehensive chemical databases [9].
The absence of stereoisomerism in 2,2-dimethylglutaric acid contrasts with many other organic compounds that possess asymmetric carbon centers [24] [25]. The quaternary carbon at the 2-position, bearing two identical methyl groups, eliminates any possibility of chiral behavior [9]. This structural feature ensures that the compound does not exhibit optical rotation properties and maintains identical chemical behavior regardless of spatial orientation [9].
Conformational analysis reveals that the molecule can adopt multiple conformational states due to rotation around single bonds, particularly the carbon-carbon bonds connecting the carboxylic acid groups to the central chain [27]. However, these conformational changes do not result in stereoisomeric forms but rather represent different spatial arrangements of the same molecular structure [27]. The flexibility of the carbon chain allows for various extended and folded conformations, which may influence the compound's physical properties and intermolecular interactions [27].
Crystallographic investigations of 2,2-dimethylglutaric acid have been conducted primarily through single crystal X-ray diffraction studies involving coordination complexes and metal-organic frameworks [10] [12]. The compound typically crystallizes as white to almost white powder or crystalline material with a melting point range of 82-86°C [1] [3]. These crystallographic properties reflect the intermolecular hydrogen bonding capabilities of the carboxylic acid functional groups [10].
Research has demonstrated that 2,2-dimethylglutaric acid serves as an effective ligand in coordination polymer synthesis, where it adopts various coordination modes with metal centers [10] [12]. In coordination complex formations, the compound exhibits multiple binding patterns including monodentate, bidentate, and bis-bidentate coordination modes through its carboxylate oxygen atoms [10]. Single crystal X-ray diffraction analysis of these complexes reveals that the ligand can bridge metal centers to form one-dimensional, two-dimensional, and three-dimensional polymeric structures [10] [12].
The crystallographic data from coordination polymers shows that 2,2-dimethylglutaric acid demonstrates flexibility in its coordination geometry, adapting to accommodate different metal ion requirements and geometric preferences [10]. The dihedral angles and bond lengths within the molecular structure remain relatively consistent across different crystalline environments, indicating structural stability [10]. Powder X-ray diffraction patterns confirm the phase purity of synthesized coordination compounds containing 2,2-dimethylglutaric acid as a ligand [10] [12].
Computational studies of 2,2-dimethylglutaric acid have employed density functional theory calculations and molecular mechanics approaches to understand its electronic structure and thermodynamic properties [14] . These theoretical investigations provide insights into molecular orbital distributions, electron density maps, and energy landscapes that govern chemical reactivity and intermolecular interactions [14].
Vapor pressure measurements using the Knudsen mass-loss effusion technique have been combined with computational methods to determine thermodynamic properties across various temperature ranges [1] [17]. The predicted pKa value of approximately 4.58 ± 0.10 has been calculated using computational chemistry methods, providing an estimate of the acid dissociation constant for this dicarboxylic acid [1] [17]. These calculations consider the electronic effects of the methyl substituents on the acidity of the carboxylic acid groups [1].
Molecular modeling studies have examined conformational preferences and energy barriers associated with rotation around carbon-carbon bonds within the molecular backbone [14] . The computational analysis reveals that the presence of two methyl groups at the 2-position creates steric effects that influence the preferred conformational states of the molecule [14]. Quantum mechanical calculations have been used to optimize molecular geometries and predict vibrational frequencies, which correlate with experimental infrared and Raman spectroscopic data [14] .
Solubility prediction models based on computational chemistry approaches indicate that 2,2-dimethylglutaric acid exhibits hydrolysis behavior in aqueous solutions, consistent with experimental observations [14] . The computational analysis of intermolecular interactions suggests that hydrogen bonding between carboxylic acid groups plays a significant role in determining crystal packing arrangements and solution behavior [14].
The structural characteristics of 2,2-dimethylglutaric acid can be systematically compared with other members of the dicarboxylic acid family to understand the effects of chain length and substitution patterns on molecular properties [18] [19] [21]. This comparative analysis reveals important structure-property relationships that govern the behavior of dicarboxylic acids in various chemical and biological contexts [18] [19].
Compound | Formula | Molecular Weight | Chain Length | Substitution Pattern | Melting Point |
---|---|---|---|---|---|
2,2-Dimethylglutaric acid | C₇H₁₂O₄ | 160.17 | 5 carbons | 2,2-dimethyl | 82-86°C |
Glutaric acid | C₅H₈O₄ | 132.11 | 5 carbons | unsubstituted | 97-98°C |
3,3-Dimethylglutaric acid | C₇H₁₂O₄ | 160.17 | 5 carbons | 3,3-dimethyl | Higher |
2-Methylglutaric acid | C₆H₁₀O₄ | 146.14 | 5 carbons | 2-methyl | Variable |
Succinic acid | C₄H₆O₄ | 118.09 | 4 carbons | unsubstituted | 185-187°C |
Adipic acid | C₆H₁₀O₄ | 146.14 | 6 carbons | unsubstituted | 151-154°C |
The introduction of methyl substituents at the 2-position significantly alters the physical and chemical properties compared to the parent glutaric acid [19]. The molecular weight increase from 132.11 to 160.17 grams per mole reflects the addition of two methyl groups, while the melting point decreases from 97-98°C for glutaric acid to 82-86°C for the dimethyl derivative [1] [19]. This melting point depression indicates that the methyl substituents disrupt the crystal packing efficiency and reduce intermolecular interactions [19] [21].
Acidic properties comparison reveals that dicarboxylic acids with closer carboxyl groups generally exhibit higher first acid dissociation constants due to inductive effects [19]. The predicted pKa value of 4.58 for 2,2-dimethylglutaric acid suggests moderate acidity that falls within the typical range for substituted dicarboxylic acids [1] [19]. The presence of electron-donating methyl groups at the 2-position influences the electronic environment around the carboxylic acid functional groups [19].
Chain length effects become apparent when comparing 2,2-dimethylglutaric acid with shorter-chain succinic acid and longer-chain adipic acid [18] [19]. The five-carbon chain length in glutaric acid derivatives provides optimal flexibility for cyclization reactions and coordination complex formation [19] [21]. Studies of dicarboxylic acid self-assembly and intermolecular interactions demonstrate that chain length and substitution patterns significantly influence supramolecular structure formation [21] [23].
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